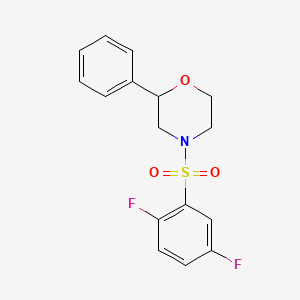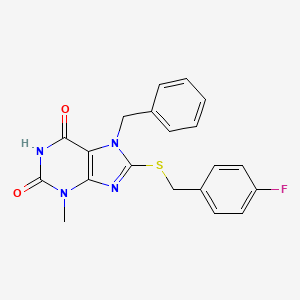![molecular formula C23H23N5O4 B2865688 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1105231-49-9](/img/structure/B2865688.png)
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a pyridazinone ring, a piperidine ring, a nitro group, and a methoxy group. Pyridazinones are known to have diverse pharmacological activities and are often used as building blocks in drug design . The piperidine ring is a common feature in many pharmaceuticals, contributing to a variety of biological activities.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving the formation of the pyridazinone and piperidine rings, followed by the introduction of the nitro and methoxy groups .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of pyridine derivatives, including those related to the specified compound, highlighting their potential in various biological applications. For instance, studies demonstrate the synthesis of novel pyridine and pyridazine derivatives, exploring their structural characteristics and potential as antimicrobial agents. These investigations provide foundational knowledge for understanding the chemical and physical properties of such compounds, offering insights into their reactivity and potential for further modification for specific applications (Al-Salahi, Al-Omar, & Amr, 2010), (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antimicrobial Activity
Several studies have focused on synthesizing pyridine derivatives to evaluate their antimicrobial efficacy. The exploration of new pyridine derivatives aims at discovering compounds with potential antibacterial activities. For example, a study on the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines using specific starting materials illustrates the ongoing efforts to harness the antimicrobial potential of such compounds (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Potential in Anticonvulsant Therapy
Research into the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines and pyrimidines, provides insights into their mechanism of action. These studies involve crystal structure analysis and molecular orbital calculations to understand how these compounds interact with biological targets. The findings contribute to the development of new therapeutic agents with improved efficacy and specificity for treating convulsive disorders (Georges, Vercauteren, Evrard, & Durant, 1989).
Analgesic and Anti-inflammatory Properties
Compounds with pyridine and pyridazine cores have been investigated for their analgesic and anti-inflammatory properties. Through the synthesis of various derivatives, researchers aim to identify new therapeutic agents that can provide effective pain relief and inflammation reduction without the side effects associated with traditional drugs. These studies highlight the potential of such compounds in the development of new analgesic and anti-inflammatory medications (Amr, Maigali, & Abdulla, 2009).
Mechanism of Action
properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-18-8-6-16(7-9-18)19-10-11-22(26-25-19)27-14-12-17(13-15-27)23(29)24-20-4-2-3-5-21(20)28(30)31/h2-11,17H,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCXSVIEGCUKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)
![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)




![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)